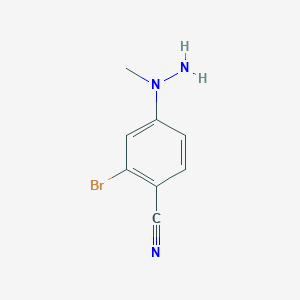![molecular formula C21H16N4O2 B2480083 N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide CAS No. 2034432-49-8](/img/structure/B2480083.png)
N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-([2,4'-bipyridin]-3-ylmethyl)-5-phenylisoxazole-3-carboxamide belongs to a class of compounds that have been studied for their diverse biological activities and potential in various applications, including as ligands in coordination chemistry and as bioactive molecules in pharmaceutical research. The compound's structure, featuring bipyridinyl and isoxazole motifs, suggests it could exhibit interesting chemical and physical properties, making it a subject of scientific investigation.
Synthesis Analysis
Synthesis of similar compounds often involves multi-step processes, including the formation of the isoxazole ring through cyclization reactions and the introduction of bipyridinyl groups via cross-coupling reactions. For example, compounds with related structures have been synthesized from pyrazolo[1,5-a]pyrimidine-3-carboxylic acid and ethyl 2-cyanoacetate, yielding products through a series of reactions including N-[11C]methylation and isolation by HPLC (Xiaohong Wang et al., 2018).
Wissenschaftliche Forschungsanwendungen
Dual Src/Abl Kinase Inhibition
Research has identified a series of substituted thiazole-5-carboxamides as potent Src/Abl kinase inhibitors, demonstrating excellent antiproliferative activity against various tumor cell lines. These compounds, by targeting key kinases, hold promise for oncology applications, particularly in combating chronic myelogenous leukemia (CML) and potentially other cancers due to their robust in vivo activity and favorable pharmacokinetic profiles (Lombardo et al., 2004).
Catalysis in Aqueous Media
A study on bimetallic composite catalysts highlighted the use of N-(4,6-Dimethylpyrimidin-2-yl)-5-phenylisoxazole-3-carboxamide as a ligand for creating highly active catalysts for the Suzuki reaction in aqueous media. This research contributes to the development of more sustainable and convenient methods for synthesizing heterobiaryls, essential in pharmaceuticals and materials science (Bumagin et al., 2019).
Antipsychotic Potential of Heterocyclic Carboxamides
Heterocyclic analogues of known antipsychotic compounds were synthesized and evaluated for their potential as antipsychotic agents, revealing that certain heterocyclic carboxamides exhibit potent in vivo activities. This research opens avenues for developing new therapeutic agents for treating psychosis, with reduced side effects compared to existing treatments (Norman et al., 1996).
Electrochromic Properties of Polyamides
The synthesis of electroactive polyamides with pendent carbazole groups from different diamines and dicarboxylic acids has been reported, showcasing their promising thermal stability, solubility, photoluminescence, and electrochromic properties. Such materials are valuable for applications in smart windows, displays, and other electrochromic devices (Hsiao et al., 2013).
PARP Inhibition for Cancer Treatment
A series of benzimidazole carboxamide PARP inhibitors was developed, leading to the identification of ABT-888 (veliparib), a compound with excellent potency against PARP enzymes and showing good in vivo efficacy in cancer models. This compound's development signifies progress in targeting DNA repair pathways for cancer therapy (Penning et al., 2009).
Wirkmechanismus
If the compound has biological activity, its mechanism of action could be studied using various biochemical and biophysical techniques . This could involve investigating its interactions with biological targets (such as proteins or nucleic acids), studying its effects on cellular processes, and modeling its binding to its targets.
Safety and Hazards
Zukünftige Richtungen
The potential applications and future directions for research on the compound would depend on its properties and activity. For example, if the compound has interesting chemical reactivity, it could be studied further as a potential catalyst or reactive intermediate . If it has biological activity, it could be investigated as a potential therapeutic agent.
Eigenschaften
IUPAC Name |
5-phenyl-N-[(2-pyridin-4-ylpyridin-3-yl)methyl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N4O2/c26-21(18-13-19(27-25-18)15-5-2-1-3-6-15)24-14-17-7-4-10-23-20(17)16-8-11-22-12-9-16/h1-13H,14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOHRPHJAGHBAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NO2)C(=O)NCC3=C(N=CC=C3)C4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


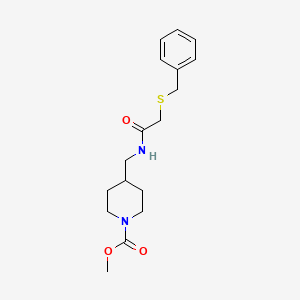
![(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride](/img/structure/B2480003.png)
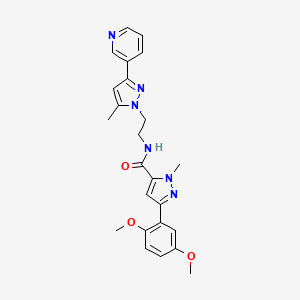
![4-[(2-chloro-6-fluorobenzyl)oxy]-N'-[(E)-(4-methylphenyl)methylidene]benzenecarbohydrazide](/img/structure/B2480007.png)
![N-[2-methoxy-4-(morpholin-4-yl)phenyl]prop-2-enamide](/img/structure/B2480008.png)
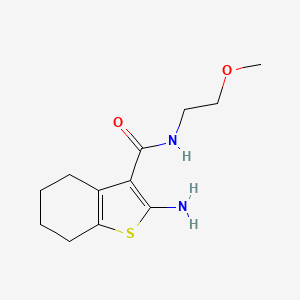
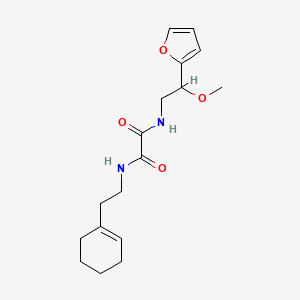
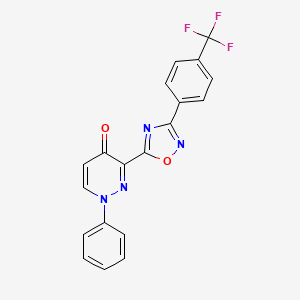
![N-[3-(2,4-Dioxo-1,3-diazaspiro[4.4]nonan-3-yl)propyl]prop-2-enamide](/img/structure/B2480014.png)
